2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Catalog No.
S2648522
CAS No.
1448043-69-3
M.F
C12H16BrNO4S
M. Wt
350.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)meth...

CAS Number

1448043-69-3

Product Name

2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

IUPAC Name

2-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide

Molecular Formula

C12H16BrNO4S

Molecular Weight

350.23

InChI

InChI=1S/C12H16BrNO4S/c13-10-3-1-2-4-11(10)19(16,17)14-9-12(15)5-7-18-8-6-12/h1-4,14-15H,5-9H2

InChI Key

OYQRXDREQWWKOG-UHFFFAOYSA-N

SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2Br)O

Solubility

not available

2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, which include a bromine atom, a benzenesulfonamide group, and a tetrahydro-2H-pyran moiety. This compound can be represented by the molecular formula C13H18BrN1O3SC_{13}H_{18BrN_{1}O_{3}S} and has a molecular weight of approximately 353.26 g/mol. The presence of the bromine atom and the sulfonamide group suggests potential reactivity in various chemical transformations, while the tetrahydro-2H-pyran structure may contribute to its biological activity.

  • Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Sulfonamide Formation: The benzenesulfonamide group can undergo reactions typical of sulfonamides, such as coupling reactions with amines or other electrophiles.
  • Hydroxyl Group Reactions: The hydroxyl group on the tetrahydro-2H-pyran ring may engage in dehydration or oxidation reactions.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Research indicates that compounds similar to 2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide exhibit significant biological activities. For instance, derivatives with sulfonamide groups are known for their antibacterial properties, while tetrahydro-pyran derivatives often show neuroactive effects. This compound may act as a muscarinic receptor modulator, which is relevant in treating cognitive disorders such as Alzheimer's disease due to its potential ability to enhance cholinergic signaling in the brain .

The synthesis of 2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide can be achieved through several methods:

  • Bromination of Tetrahydropyran Derivatives: Starting from a suitable tetrahydropyran derivative, bromination can be performed using bromine or N-bromosuccinimide.
  • Formation of Sulfonamide: The corresponding amine can react with benzenesulfonyl chloride to form the sulfonamide linkage.
  • Coupling Reaction: A final coupling step may be necessary to link the tetrahydropyran moiety with the sulfonamide.

These steps outline a general synthetic pathway that could be adapted based on available reagents and desired yields.

Due to its structural characteristics and biological activity, 2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing drugs targeting cognitive disorders.
  • Chemical Research: As an intermediate in synthesizing other complex molecules or pharmaceuticals.
  • Biochemical Studies: To investigate mechanisms involving muscarinic receptors or sulfonamide-related pathways.

Interaction studies involving 2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide focus on its binding affinity and efficacy at muscarinic receptors. Research indicates that compounds with similar structures may enhance cognitive function by acting as positive allosteric modulators at these receptors . Further studies are necessary to elucidate its full pharmacological profile and interactions with various biological targets.

Several compounds share structural similarities with 2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Bromo-N~1~-methyl-N~1~-((tetrahydro-2H-pyran-4-yl)methyl)-1,2-benzenediamineContains a diamine structurePotential neuroactivityDifferent functional groups (amine vs sulfonamide)
2-Bromo-4-hydroxypyridineContains a pyridine ringAntimicrobial propertiesLacks the tetrahydropyran structure
N-(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-ylbenzylpyridineContains benzyl and pyridine moietiesSelective M1 receptor modulationFocused on muscarinic receptor activity

These comparisons illustrate how 2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide stands out due to its specific combination of bromine, sulfonamide, and tetrahydropyran functionalities, potentially offering unique therapeutic benefits not found in other similar compounds.

XLogP3

1.1

Dates

Modify: 2023-08-16

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